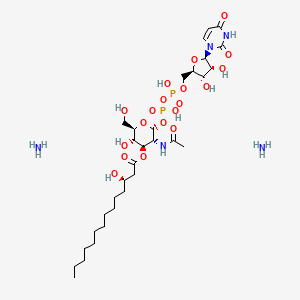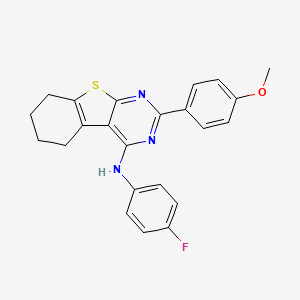
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a complex chemical compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is a derivative of SN38, which is a potent topoisomerase I inhibitor and an active metabolite of irinotecan. SN38 is known for its strong anti-tumor activity, but its clinical application is limited due to its poor solubility and stability. The modification of SN38 into this compound aims to enhance its solubility, stability, and targeted delivery to tumor cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 involves multiple steps, starting with the preparation of SN38. The key steps include:
SN38 Synthesis: SN38 is synthesized from camptothecin through a series of chemical reactions, including esterification and hydrolysis.
Conjugation with PAB-Lys(MMT): SN38 is then conjugated with para-aminobenzoic acid (PAB) and lysine (Lys) protected with methoxytrityl (MMT) group. This step involves the formation of an amide bond between SN38 and PAB-Lys(MMT).
Oxydiacetamide Linkage: The conjugate is further linked with oxydiacetamide, which serves as a spacer to enhance the flexibility and solubility of the compound.
PEGylation: Finally, the compound is PEGylated with polyethylene glycol (PEG8) to improve its solubility and stability. The PEGylation process involves the reaction of the oxydiacetamide-linked conjugate with PEG8-N3 under specific conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and reaction time to maximize yield and purity.
Purification: Using techniques such as chromatography and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxydiacetamide linkage.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the PEG8-N3 moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Applications De Recherche Scientifique
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex chemical reactions and mechanisms.
Biology: Employed in cell biology research to study its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeted drug delivery systems. The compound has shown promise in preclinical studies for its ability to selectively target tumor cells and enhance the efficacy of chemotherapy.
Industry: Utilized in the development of advanced drug delivery systems and nanomedicine.
Mécanisme D'action
The mechanism of action of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 involves several key steps:
Cellular Uptake: The PEGylation enhances the solubility and stability of the compound, facilitating its uptake by tumor cells.
Release of SN38: Once inside the tumor cells, the compound undergoes enzymatic cleavage to release the active SN38.
Inhibition of Topoisomerase I: SN38 inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and ultimately induces apoptosis in tumor cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Irinotecan: A prodrug of SN38, used in chemotherapy.
Topotecan: Another topoisomerase I inhibitor with similar anti-tumor activity.
Camptothecin: The parent compound from which SN38 is derived.
Uniqueness
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is unique due to its enhanced solubility, stability, and targeted delivery properties. The PEGylation and specific linkages in the compound improve its pharmacokinetic profile and reduce side effects compared to similar compounds.
Propriétés
Formule moléculaire |
C78H95N9O20 |
|---|---|
Poids moléculaire |
1478.6 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C78H95N9O20/c1-4-62-63-48-60(88)25-28-67(63)85-72-64(62)50-87-69(72)49-66-65(74(87)92)52-105-75(93)77(66,5-2)107-76(94)106-51-55-19-23-59(24-20-55)83-73(91)68(18-12-13-29-81-78(56-14-8-6-9-15-56,57-16-10-7-11-17-57)58-21-26-61(95-3)27-22-58)84-71(90)54-104-53-70(89)80-30-32-96-34-36-98-38-40-100-42-44-102-46-47-103-45-43-101-41-39-99-37-35-97-33-31-82-86-79/h6-11,14-17,19-28,48-49,68,81,88H,4-5,12-13,18,29-47,50-54H2,1-3H3,(H,80,89)(H,83,91)(H,84,90)/t68-,77-/m0/s1 |
Clé InChI |
CNYMUXFAKRSPCQ-BWZHNGFGSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)


![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
